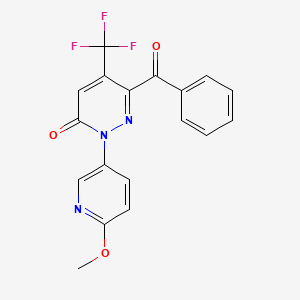![molecular formula C8H14N4O4S2 B2717430 (2R)-2-Amino-3-sulfanylpropanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid CAS No. 2137068-71-2](/img/structure/B2717430.png)
(2R)-2-Amino-3-sulfanylpropanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Amino-3-sulfanylpropanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is a useful research compound. Its molecular formula is C8H14N4O4S2 and its molecular weight is 294.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Amino acids and triazoles can interact with a variety of biological targets. For example, amino acids are the building blocks of proteins and can interact with enzymes, receptors, and transport proteins . Triazoles, on the other hand, are known to bind to various enzymes and receptors due to the presence of nitrogen atoms in their structure .
Mode of Action
The mode of action of amino acids and triazoles can vary greatly depending on the specific compound and target. For instance, amino acids can act as neurotransmitters, metabolic intermediates, or precursors to other bioactive molecules . Triazoles can inhibit enzyme activity, bind to receptors, or interfere with cellular processes .
Biochemical Pathways
Amino acids and triazoles can be involved in numerous biochemical pathways. Amino acids, for instance, are involved in protein synthesis, neurotransmission, and various metabolic pathways . Triazoles can affect pathways related to the targets they bind to .
Pharmacokinetics
The ADME properties of amino acids and triazoles can vary. Generally, amino acids are well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted in the urine . Triazoles can also be well absorbed and distributed, but their metabolism and excretion can vary .
Result of Action
The result of the action of amino acids and triazoles can depend on the specific compound and its target. For example, amino acids can have effects ranging from neurotransmission to metabolic regulation . Triazoles can have effects such as antimicrobial, anticancer, and anti-inflammatory activities .
Action Environment
The action, efficacy, and stability of amino acids and triazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
特性
IUPAC Name |
(2R)-2-amino-3-sulfanylpropanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S.C3H7NO2S/c1-3-6-5(8-7-3)11-2-4(9)10;4-2(1-7)3(5)6/h2H2,1H3,(H,9,10)(H,6,7,8);2,7H,1,4H2,(H,5,6)/t;2-/m.0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWCXHOSOFCKCP-WNQIDUERSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)O.C(C(C(=O)O)N)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NN1)SCC(=O)O.C([C@@H](C(=O)O)N)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
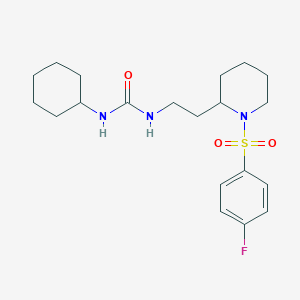
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717349.png)
![2-[(1-Propan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2717350.png)
![1-(3,4-dimethylbenzenesulfonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B2717352.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2717354.png)

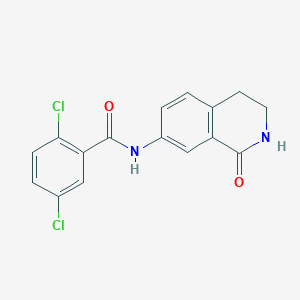
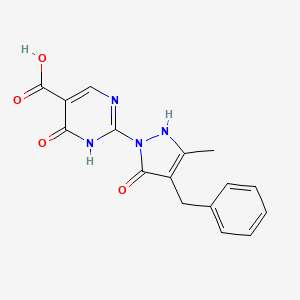
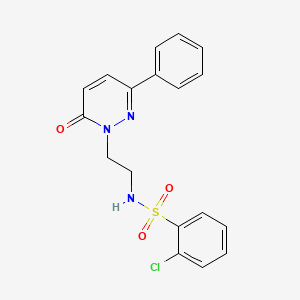
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2717365.png)
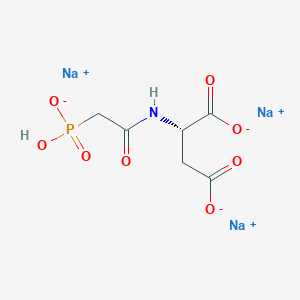
![[1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-pyridylmethyl)amine](/img/structure/B2717369.png)
